molecular formula C7H5NO3 B1608667 5-Formylnicotinic acid CAS No. 893723-55-2

5-Formylnicotinic acid

Cat. No. B1608667
M. Wt: 151.12 g/mol
InChI Key: AXIRSRZETDXDQO-UHFFFAOYSA-N
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Description

5-Formylnicotinic acid, also known as CAS Number 893723-55-2, is a derivative of nicotinic acid, which is also known as vitamin B3. It has a linear formula of C7H5NO3 . The molecular weight of 5-Formylnicotinic acid is 151.12 .


Molecular Structure Analysis

The InChI code for 5-Formylnicotinic acid is 1S/C7H5NO3/c9-4-5-1-6(7(10)11)3-8-2-5/h1-4H,(H,10,11) and the InChI key is AXIRSRZETDXDQO-UHFFFAOYSA-N . This information can be used to generate a 3D structure of the molecule using various software tools.


Physical And Chemical Properties Analysis

5-Formylnicotinic acid is a solid substance . It should be stored in an inert atmosphere, preferably in a freezer, under -20C .

Scientific Research Applications

Synthesis in Alkaloid Chemistry

5-Formylnicotinic acid has been used in the synthesis of various compounds. A notable example is its use in the synthesis of methyl 5-formylnicotinate, which was further reacted with alpha-cyanomethyltryptophol and acetone to create 3-methoxycarbonyl-2-piperideines. These compounds are important in the study of indole alkaloids, a class of compounds with significant biological activity (Wenkert, Dave, Dainis, & Reynolds, 1970).

Role in Epigenetics

5-Formylnicotinic acid derivatives, such as 5-formylcytosine and 5-formyluracil, play a critical role in epigenetic modifications. These modifications are pivotal in various biological processes including embryonic development, gene regulation, and disease onset, especially in cancer. Advanced detection techniques for these modifications are crucial for understanding their role in epigenetics and their potential as biomarkers in clinical diagnosis and treatment (Wang et al., 2019).

Photoelectrochemical Biosensors

5-Formylnicotinic acid derivatives have been used in the development of photoelectrochemical biosensors. These biosensors are designed for detecting low levels of epigenetic markers like 5-formylcytosine in DNA, which is crucial for understanding gene regulation and cellular differentiation in plants and mammals (Li et al., 2020).

Stability in DNA Modifications

Research has shown that derivatives like 5-formylcytosine can be stable DNA modifications in mammals, suggesting that they have functional roles beyond being intermediates in DNA demethylation. This stability points to the significance of these modifications in genomic studies and their potential impact on understanding genetic processes (Bachman et al., 2015).

Quantitative Sequencing

Advancements in sequencing techniques have utilized 5-formylnicotinic acid derivatives for the quantitative sequencing of modified nucleobases in DNA. This has enabled a deeper understanding of the genomic distribution and functional roles of these modifications in various biological processes (Booth et al., 2014).

Safety And Hazards

The safety information for 5-Formylnicotinic acid indicates that it has some hazards associated with it. The GHS pictograms indicate that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .

properties

IUPAC Name

5-formylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3/c9-4-5-1-6(7(10)11)3-8-2-5/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXIRSRZETDXDQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406281
Record name 5-FORMYLNICOTINIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Formylnicotinic acid

CAS RN

893723-55-2
Record name 5-FORMYLNICOTINIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
X Yin, H Li, S Wu, Y Lu, Y Yang, L Qin, L Li, J Xiao… - Food Chemistry, 2023 - Elsevier
… Briefly, 20 mg of 5-formylnicotinic acid and 21 mg of 4-amino-6-methyl-4, 5-dihydro-1, 2,4-triazin-3 (2H) -one were dissolved in 5 mL of N, N-dimethylformamide (DMF). The reaction …
Number of citations: 1 www.sciencedirect.com
D Taddei, C Poriel, CJ Moodya - Arkivoc, 2007 - pdfs.semanticscholar.org
Pyridine cores 1a and 1b bearing thiazole rings feature in several natural products such as nosiheptide 2 and are often accessed through tedious synthetic routes. We have developed …
Number of citations: 5 pdfs.semanticscholar.org

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